molecular formula C8H13N3OS B13172538 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B13172538
M. Wt: 199.28 g/mol
InChI Key: CIBYKBURIQGZPM-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group attached to the thiazole ring and a methylpropanamide group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with known anticancer properties.

    4-(Aminomethyl)-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features.

Uniqueness

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the presence of both the aminomethyl and methylpropanamide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C8H13N3OS/c1-5(2)7(12)11-8-10-6(3-9)4-13-8/h4-5H,3,9H2,1-2H3,(H,10,11,12)

InChI Key

CIBYKBURIQGZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CN

Origin of Product

United States

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